3,5-Dibromoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZAQBGJENJMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452264 | |

| Record name | 3,5-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74137-36-3 | |

| Record name | 1,3-Dibromo-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74137-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3,5-Dibromoanisole

An In-Depth Technical Guide to 3,5-Dibromoanisole: Synthesis, Properties, and Applications

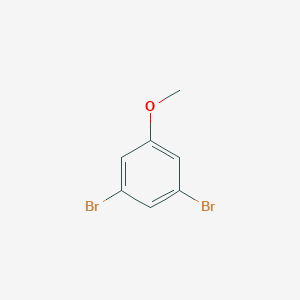

This compound is an aromatic ether that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a methoxy group and two bromine atoms at the meta positions of the benzene ring, provides a unique combination of reactivity and steric properties. The bromine atoms serve as reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, while the methoxy group influences the electronic nature of the aromatic ring.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a critical intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2]

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is cataloged under CAS Number 74137-36-3.[1][2][3][4][5] Its core identifiers and computed properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 74137-36-3 | [1][2][3][4][5] |

| IUPAC Name | 1,3-dibromo-5-methoxybenzene | [2] |

| Molecular Formula | C₇H₆Br₂O | [1][2][5] |

| Molecular Weight | 265.93 g/mol | [2][5] |

| Canonical SMILES | COC1=CC(=CC(=C1)Br)Br | [2] |

| InChI Key | OQZAQBGJENJMHT-UHFFFAOYSA-N | [1][2][5] |

Physicochemical Characteristics

The physical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to light yellow or brown solid at room temperature.[3][6] Its stability and solubility are key considerations for its use in synthetic protocols.

| Property | Value | Source |

| Appearance | White to Gray to Brown powder to crystal | [5][6] |

| Melting Point | 34-38 °C | [5][6] |

| Boiling Point | 249.7 °C | [5][6] |

| Density | 1.823 g/cm³ | [5][6] |

| Flash Point | 98.1 °C | [5][6] |

| Solubility | Soluble in Methanol, Chloroform, THF, Hexane. Poorly soluble in water. | [1][5][6] |

| Storage | Store in a dry, room temperature environment in a sealed container. | [5] |

Synthesis and Mechanistic Insights

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a nitro group in 1,3-dibromo-5-nitrobenzene with methoxide. This approach is advantageous as it avoids the regioselectivity issues that can arise from the direct bromination of anisole.

Detailed Synthesis Protocol: From 1,3-Dibromo-5-nitrobenzene

This protocol describes the synthesis of this compound via a phase-transfer catalyzed reaction, which facilitates the interaction between the organic substrate and the inorganic base.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, suspend 1,3-dibromo-5-nitrobenzene (75 mmol), freshly powdered potassium hydroxide (135 mmol), and the phase-transfer catalyst tetrabutylammonium bromide (7.5 mmol) in 80 mL of tetramethylurea.[3]

-

Reagent Addition: Prepare a solution of methanol (150 mmol) in 20 mL of tetramethylurea. Add this solution dropwise to the brown suspension over a period of 15 minutes at room temperature.[3]

-

Reaction: Stir the reaction mixture continuously for 24 hours at room temperature to ensure complete conversion.[3]

-

Workup and Extraction: Quench the reaction by pouring the mixture into 150 g of ice. Extract the aqueous mixture with tert-butyl methyl ether (3 x 250 mL).[3]

-

Drying and Concentration: Combine the organic phases and dry them over magnesium sulfate. Concentrate the dried solution under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude product by reduced pressure distillation (at 124 °C and 10 Torr) to obtain this compound as a light yellow solid.[3] The expected yield is approximately 84%.[3]

Mechanistic Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the methoxide ion. The potassium hydroxide acts as a strong base to generate the methoxide nucleophile from methanol. Tetrabutylammonium bromide serves as a phase-transfer catalyst, shuttling the hydroxide or methoxide ion into the organic phase where the reaction occurs.

Caption: Synthesis pathway for this compound.

Spectroscopic Signature

The symmetrical nature of this compound gives rise to a distinct ¹H NMR spectrum, which is a key tool for its characterization. The symmetry results in a simplified signal pattern compared to its asymmetrical isomers.

-

¹H NMR (in CDCl₃): δ 7.24 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), 3.78 (s, 3H).[1]

Interpretation:

-

The signal at 3.78 ppm is a singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

The signal at 6.99 ppm is a doublet representing the two equivalent protons at the C2 and C6 positions of the ring.

-

The signal at 7.24 ppm is a triplet corresponding to the single proton at the C4 position, which is coupled to the two adjacent protons at C2 and C6.[1]

This characteristic pattern provides definitive evidence for the 3,5-disubstitution of the anisole ring.

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor in the synthesis of more complex molecules due to the reactivity of its bromine atoms, which can be readily functionalized.[2]

Pharmaceutical Synthesis: This compound serves as a key intermediate in the development of various pharmaceutical agents.[3] It has been utilized as a precursor for inhibitors of dihydrofolate reductase (DHFR), an enzyme that is a target in cancer therapy.[1] Its derivatives have also been investigated for their antiprotozoal, antimicrobial, and anticancer activities.[1][3] The introduction of bromine into a drug candidate can enhance its therapeutic activity and favorably affect its metabolism.

Organic Synthesis: In the broader field of organic chemistry, this compound is a common starting material for reactions such as:

-

Suzuki, Stille, and Sonogashira cross-coupling reactions.

-

Buchwald-Hartwig amination.

-

Lithiation and subsequent reaction with electrophiles.

These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.[1]

Caption: Drug discovery workflow using this compound.

Safety, Handling, and Storage

Due to its toxicity, proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Classification: It is classified as toxic if swallowed (Acute toxicity, oral, Category 3).[6][7] It can also cause skin and eye irritation.[4]

-

Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[8] Avoid contact with skin, eyes, and clothing, and do not breathe in the dust or vapors.[4][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6][8]

-

First Aid:

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4][8]

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 74137-36-3 [smolecule.com]

- 3. This compound | 74137-36-3 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dibromoanisole: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Dibromoanisole, a key aromatic ether building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic protocols, and the burgeoning applications of this versatile molecule. We will explore not just the "what" but the "why," offering insights into the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Core Molecular Profile of this compound

This compound (CAS No. 74137-36-3) is a symmetrically substituted aromatic ether, characterized by a methoxy group and two bromine atoms at the meta positions of the benzene ring.[1] This specific substitution pattern imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 74137-36-3 | [1][2] |

| Molecular Formula | C₇H₆Br₂O | [3] |

| Molecular Weight | 265.93 g/mol | [2] |

| IUPAC Name | 1,3-dibromo-5-methoxybenzene | [4] |

| Appearance | White to gray or brown solid/powder to crystal | [5] |

| Melting Point | 34-38 °C | [3] |

| Boiling Point | 249.7 °C | [3] |

| Density | 1.823 g/cm³ | [3] |

| Flash Point | 98.1 °C | [3] |

| Solubility | Soluble in methanol, chloroform, THF, and hexane.[1][5] Poorly soluble in water.[3] | |

| Stability | Stable under dry, room temperature conditions. Incompatible with strong oxidizing agents.[5] |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The symmetrical nature of the molecule leads to a distinct NMR spectrum. The proton on C4 (between the two bromine atoms) typically appears as a triplet, while the two equivalent protons on C2 and C6 appear as a doublet. The methoxy group protons present as a sharp singlet. A representative spectrum in CDCl₃ shows signals at approximately δ 7.24 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), and 3.78 (s, 3H).[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methoxy carbon and the four unique aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H aromatic stretching, C-O ether stretching, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with the molecular ion peak [M]⁺ and fragment ions.[4]

Synthesis and Purification Protocols

The synthesis of this compound can be approached through several routes. Below is a detailed, field-proven protocol for its synthesis from 1,3-dibromo-5-nitrobenzene, chosen for its reliability and scalability.

Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

This method relies on the nucleophilic substitution of the nitro group in 1,3-dibromo-5-nitrobenzene with a methoxy group.

Materials:

-

1,3-dibromo-5-nitrobenzene (21.07 g, 75 mmol)

-

Potassium hydroxide (KOH), freshly powdered (7.57 g, 135 mmol)

-

Tetrabutylammonium bromide (TBAB) (2.42 g, 7.5 mmol)

-

Methanol (MeOH) (6.09 mL, 150 mmol)

-

Tetramethylurea (TMU) (100 mL total)

-

tert-Butyl methyl ether (MTBE)

-

Magnesium sulfate (MgSO₄)

-

Ice

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend 1,3-dibromo-5-nitrobenzene (75 mmol), powdered potassium hydroxide (135 mmol), and tetrabutylammonium bromide (7.5 mmol) in 80 mL of tetramethylurea.[5]

-

Reagent Addition: In a separate flask, prepare a solution of methanol (150 mmol) in 20 mL of tetramethylurea. Add this methanol solution dropwise to the reaction suspension over a period of 15 minutes at room temperature.[5]

-

Reaction: Stir the resulting brown suspension continuously for 24 hours at room temperature.[5]

-

Work-up: Quench the reaction by pouring the mixture into 150 g of ice. Extract the aqueous mixture with tert-butyl methyl ether (3 x 250 mL).[5]

-

Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and concentrate the organic solution under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude product by reduced pressure distillation (124 °C, 10 Torr) to obtain this compound as a light yellow solid (yield: ~84%).[5]

Causality Behind Experimental Choices:

-

Solvent (Tetramethylurea): A polar aprotic solvent like TMU is used to dissolve the reactants and facilitate the SₙAr reaction.

-

Base (Potassium Hydroxide): KOH deprotonates methanol to form the methoxide nucleophile required for the substitution reaction.

-

Phase Transfer Catalyst (Tetrabutylammonium Bromide): TBAB is crucial for enhancing the solubility and reactivity of the hydroxide/methoxide in the organic medium.

-

Purification (Reduced Pressure Distillation): This method is effective for separating the product from non-volatile impurities and the high-boiling solvent.[6]

Protocol: Purification by Recrystallization

For achieving high purity, especially for subsequent sensitive reactions, recrystallization is a preferred method.

Recommended Solvent System: Ethanol/Water[6]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Re-heat to obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Chemical Reactivity and Synthetic Utility

The two bromine atoms on the aromatic ring of this compound are key to its utility as a synthetic building block, primarily through participation in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling allows for the formation of C-C bonds. This compound can be selectively functionalized at one or both bromine positions.

Mechanism Overview: The catalytic cycle involves three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

-

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reactivity allows for the construction of complex biaryl and polyaryl structures, which are common motifs in pharmacologically active molecules.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of biologically active compounds.

Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate biosynthetic pathway, essential for the synthesis of nucleotides and amino acids.[7] Its inhibition leads to cell death, making it a validated target for anticancer and antimicrobial agents.[8] this compound serves as a scaffold for creating meta-linked biphenyl inhibitors of DHFR.[7] The synthetic strategy often involves a selective Suzuki coupling at one of the bromine positions, followed by further functionalization to build the final inhibitor molecule.

Caption: Use of this compound as a scaffold in drug development.

Antimicrobial and Anticancer Potential

Derivatives of this compound have shown potential biological activities.[1] While specific data for this compound itself is limited, related bromo-substituted aromatic compounds have demonstrated:

-

Antimicrobial Activity: Some studies have shown that brominated aromatic structures can exhibit inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli.[1]

-

Anticancer Activity: The incorporation of a dibromo-aryl moiety into various heterocyclic scaffolds is a strategy explored in the design of novel anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[9][10]

The two bromine atoms provide sites for further chemical modification, allowing for the creation of diverse libraries of compounds for screening against various biological targets.

Safety and Handling

This compound is classified as toxic if swallowed.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of accidental contact or ingestion, seek immediate medical advice.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and valuable tool in the arsenal of synthetic and medicinal chemists. Its well-defined physicochemical properties, predictable reactivity in key transformations like the Suzuki-Miyaura coupling, and its demonstrated utility as a scaffold for potent enzyme inhibitors underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound in their synthetic and drug discovery endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Anderson, A. C., et al. (n.d.). Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium. NIH. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2021, October 31). In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

PubMed. (2010, May 1). Design, Synthesis, Biological Evaluation and Computational Investigation of Novel Inhibitors of Dihydrofolate Reductase of Opportunistic Pathogens. Retrieved from [Link]

-

YouTube. (2022, July 8). How to choose solvent for recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

NIH. (2024, December 18). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Retrieved from [Link]

-

OUCI. (n.d.). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Retrieved from [Link]

-

Frontiers. (n.d.). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Retrieved from [Link]

-

ResearchGate. (2025, August 5). synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds. Retrieved from [Link]

-

PubMed. (2011, October 1). Synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles. Retrieved from [Link]

-

Hilaris Publisher. (2017, December 11). Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Pyrazoles and Isoxazoles. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 74137-36-3 [m.chemicalbook.com]

- 6. Buy this compound | 74137-36-3 [smolecule.com]

- 7. rsc.org [rsc.org]

- 8. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dibromoanisole: A Technical Guide for Advanced Synthesis

This document serves as a comprehensive technical guide on 3,5-Dibromoanisole, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond basic data to provide an in-depth understanding of the molecule's structure, synthesis, and application, grounded in established scientific principles and methodologies.

Core Molecular Profile: Structure and Properties

This compound (IUPAC Name: 1,3-dibromo-5-methoxybenzene) is an aromatic ether distinguished by a methoxy group (-OCH₃) and two bromine atoms substituted at the meta-positions of a benzene ring.[1] This substitution pattern is critical, as it defines the molecule's steric and electronic characteristics, influencing its reactivity in subsequent chemical transformations. The methoxy group is an ortho-, para-directing activator, while the two bromine atoms are deactivating groups, creating a unique electronic landscape on the aromatic ring.

The molecular formula for this compound is C₇H₆Br₂O.[1][2][3] Its molecular weight is 265.93 g/mol .[1][2][3][4]

Visualization of Molecular Structure:

The spatial arrangement of atoms in this compound is depicted below, illustrating the meta-substitution pattern.

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dibromoanisole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibromoanisole (CAS No. 74137-36-3), a key building block in pharmaceutical and organic synthesis.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We delve into the molecular structure, polarity, and intermolecular forces of this compound to provide a predictive framework for its behavior in a diverse range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to empirically determine solubility, ensuring a self-validating system for data generation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile for applications ranging from reaction optimization to formulation development.

Introduction: The Synthetic Importance of this compound

This compound, with the molecular formula C₇H₆Br₂O, is a substituted aromatic ether that has garnered significant attention in medicinal chemistry and organic synthesis.[1] Its structure, featuring two bromine atoms at the 3 and 5 positions of the anisole ring, makes it a valuable precursor for a variety of complex molecules, including those with potential antimicrobial and anticancer properties.[1] The bromine atoms serve as reactive handles for cross-coupling reactions and other transformations, allowing for the construction of intricate molecular architectures.[2]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the formulation of drug candidates. This guide aims to bridge the gap in readily available quantitative solubility data by providing a robust theoretical and practical framework for assessing its solubility in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Br₂O | [3] |

| Molecular Weight | 265.93 g/mol | [4] |

| Appearance | White to gray to brown powder/crystal | [5] |

| Melting Point | 34-38 °C | |

| Boiling Point | ~249.7 °C | |

| Density | ~1.823 g/cm³ | |

| Polarity | Moderately polar | Inferred from structure |

| Water Solubility | Poorly soluble | [3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This adage is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The dissolution of a solid solute, such as this compound, in a solvent involves the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions.

Molecular Structure and Polarity Analysis of this compound

This compound is a moderately polar molecule. The key structural features influencing its polarity and, consequently, its solubility are:

-

The Benzene Ring: The aromatic ring is largely nonpolar.

-

The Methoxy Group (-OCH₃): The ether linkage introduces polarity due to the electronegativity difference between oxygen and carbon. The oxygen atom possesses lone pairs of electrons, making it a hydrogen bond acceptor.

-

The Bromine Atoms (-Br): The two bromine atoms are highly electronegative, inducing dipole moments. However, their symmetrical placement at the 3 and 5 positions results in a partial cancellation of their dipole moments, reducing the overall molecular polarity compared to asymmetrically substituted isomers.

Intermolecular Forces at Play

The solubility of this compound in a given solvent is determined by the interplay of the following intermolecular forces:

-

London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.[7] Given the relatively large size and electron count of the bromine atoms and the benzene ring, London dispersion forces will be a significant contributor to the interaction of this compound with nonpolar solvents.

-

Dipole-Dipole Interactions: As a polar molecule, this compound can engage in dipole-dipole interactions with polar solvent molecules.[7]

-

Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to a highly electronegative atom and thus cannot act as a hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This allows for interactions with protic solvents (e.g., alcohols).

Predicting Solubility in Different Classes of Organic Solvents

Based on the principles outlined above, we can predict the solubility behavior of this compound in various solvent classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by London dispersion forces. Due to the significant nonpolar character of the dibrominated benzene ring, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents possess dipole moments and can engage in dipole-dipole interactions with this compound. Solvents like Tetrahydrofuran (THF) and acetone are expected to be effective due to a combination of these interactions and their ability to solvate the aromatic ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen of the methoxy group, in addition to dipole-dipole and dispersion forces. Therefore, this compound is expected to be soluble in these solvents.

-

Highly Polar Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar aprotic solvents with strong dipole moments. They are generally excellent solvents for a wide range of organic compounds, and good solubility of this compound is expected.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative assessment based on available information and theoretical principles is provided below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | Dominated by London dispersion forces. |

| Halogenated | Dichloromethane, Chloroform | Soluble | Favorable dipole-dipole and dispersion interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Dipole-dipole interactions and good solvation of the aromatic ring. |

| Ketones | Acetone | Soluble | Strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Soluble | Dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol | Soluble | Hydrogen bond accepting ability and dipole-dipole interactions. |

| Highly Polar Aprotic | DMSO, DMF | Soluble | Strong dipole-dipole interactions and general high solvating power. |

| Aqueous | Water | Poorly Soluble | The large, nonpolar aromatic portion of the molecule dominates over the polar methoxy group. |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise, application-specific solubility data, two robust experimental protocols are detailed below. The choice of method will depend on the required accuracy and available equipment.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This classic method is straightforward and does not require sophisticated instrumentation, providing a direct measure of solubility.

Objective: To determine the solubility of this compound in a given organic solvent by mass.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/bath

-

Centrifuge (optional)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. Ensure enough solid is present so that some remains undissolved at equilibrium. b. Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial. c. Tightly cap the vial and place it in a constant temperature shaker or bath (e.g., 25 °C). d. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: a. Remove the vial from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process. b. Carefully draw the supernatant (the clear solution above the solid) into a syringe. c. Attach a 0.22 µm syringe filter and dispense a known volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed (tared) evaporation dish. Record the exact mass of the empty dish.

-

Solvent Evaporation: a. Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is advisable, under vacuum if the solvent has a high boiling point). b. Continue heating until all the solvent has evaporated and a constant mass of the residue is achieved.

-

Calculation: a. Weigh the evaporation dish containing the dried this compound residue. b. Calculate the mass of the dissolved this compound by subtracting the tare mass of the dish. c. Express the solubility in appropriate units (e.g., g/mL or g/100 mL).

Self-Validation:

-

Run the experiment in triplicate to ensure reproducibility.

-

Visually confirm that undissolved solid remains before filtration to ensure the solution is saturated.

-

Ensure the residue is dried to a constant weight to confirm complete solvent removal.

Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable for more rapid determination of solubility, provided that this compound has a distinct UV absorbance profile in the chosen solvent and does not degrade under the experimental conditions.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent using UV-Vis spectrophotometry.

Materials:

-

This compound (solid)

-

UV-transparent solvent of interest

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Materials for preparing the saturated solution (as in Protocol 1)

Procedure:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a series of dilutions of the stock solution to create a set of standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law plot).

-

Preparation and Sampling of Saturated Solution: a. Prepare a saturated solution of this compound as described in Protocol 1 (steps 1a-d). b. Collect a filtered sample of the supernatant as described in Protocol 1 (steps 2a-c).

-

Analysis: a. Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted solution at λ_max. c. Use the calibration curve equation to determine the concentration of the diluted solution. d. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Self-Validation:

-

The R² value of the calibration curve should be >0.99 to ensure linearity.

-

The absorbance of the diluted sample should fall within the range of the calibration standards.

-

Run a solvent blank to zero the spectrophotometer.

Conclusion

The provided experimental protocols offer robust and reliable methods for researchers to determine precise solubility values tailored to their specific laboratory conditions and applications. By combining the theoretical framework with empirical data generation, this guide serves as a comprehensive resource for the effective and informed use of this compound in research and development.

References

- BenchChem. (n.d.). This compound | 74137-36-3. Retrieved from a relevant chemical supplier website.

- Smolecule. (2023, August 15). Buy this compound | 74137-36-3. Retrieved from a relevant chemical supplier website.

- IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore.

- Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set.

- PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link].

- ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures.

- National Institutes of Health (NIH). (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN).

- Scribd. (n.d.). Steps in Gravimetric Analysis.

- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from a relevant scientific resource website.

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- PubMed Central (PMC). (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from a relevant chemical supplier website.

-

PubChem. (n.d.). This compound. Retrieved from [Link].

- Smolecule. (2023, August 15). Buy this compound | 74137-36-3. Retrieved from a relevant chemical supplier website.

- Scribd. (n.d.). Understanding Gravimetric Methods.

- CK-12 Foundation. (n.d.). How do you calculate gravimetric analysis?.

- Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- Pharmaguideline. (n.d.). Principle and Steps Involved in Gravimetric Analysis. Retrieved from a relevant pharmaceutical industry resource.

- Supporting Information

- BenchChem. (n.d.). This compound | 74137-36-3. Retrieved from a relevant chemical supplier website.

- Sigma-Aldrich. (n.d.). This compound 97% 74137-36-3. Retrieved from a relevant chemical supplier website.

- ChemBK. (n.d.). This compound.

- ChemicalBook. (n.d.). 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound | 74137-36-3.

- ResearchGate. (n.d.). a: 1 H-NMR spectra of 3,5-dibromosalicylic acid.

- TCI AMERICA. (n.d.). This compound | 74137-36-3. Retrieved from a relevant chemical supplier website.

- YouTube. (2021). Relative Strengths of Intermolecular Forces. OpenStax Chemistry 2e 10.1.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 74137-36-3 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 74137-36-3 | TCI AMERICA [tcichemicals.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to 3,5-Dibromoanisole: Commercial Availability, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dibromoanisole (CAS No. 74137-36-3) is a halogenated aromatic ether that serves as a pivotal intermediate and building block in advanced organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms meta to a methoxy group, makes it a valuable precursor for creating complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1] This guide provides an in-depth analysis of its commercial availability, key suppliers, synthetic methodologies, and critical applications, with a focus on practical insights for laboratory and process development settings. We will explore the causality behind synthetic choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties

This compound is typically a white to light brown solid at room temperature.[2][3] Its physical and chemical characteristics are fundamental to its handling, storage, and reactivity in synthetic applications. The bromine atoms serve as versatile functional handles for subsequent cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 74137-36-3 | [1][4] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [4] |

| Appearance | White to Gray to Brown powder or crystal | [2][5] |

| Melting Point | 34-38 °C | [2][3] |

| Boiling Point | 249.7 °C | [2][3] |

| Density | 1.823 g/cm³ | [2][3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][6] |

| Solubility | Soluble in methanol and other organic solvents like ethers; poorly soluble in water. | [2][3] |

| InChI Key | OQZAQBGJENJMHT-UHFFFAOYSA-N | [3] |

Commercial Availability and Sourcing

This compound is readily available commercially from a variety of chemical suppliers, typically with purities of 97% or higher.[1][4][6][7] It is offered in quantities ranging from milligrams for research purposes to kilograms for pilot-scale and manufacturing needs. When sourcing this reagent, it is crucial to consider not only the price but also the purity, analytical data provided (e.g., NMR, GC), and supplier reliability. The following table summarizes representative suppliers and pricing to provide a comparative overview.

| Supplier | Example Product Number | Purity | Quantity | Example Price (USD) | Source(s) |

| Sigma-Aldrich (Merck) | 675830 | 97% | 1 g | $78.30 - $88.57 | [6][8] |

| Thermo Scientific Chemicals | H55925.06 | 97% | 5 g | $162.65 (Special Offer) | [9] |

| Aceschem | ACS010255 | ≥97% | 1 g | $17.00 | [10] |

| Aceschem | ACS010255 | ≥97% | 100 g | $409.00 | [10] |

| TCI AMERICA | D3364 | >98.0% (GC) | - | Contact for price | [5] |

| Benchchem | 74137-36-3 | ≥98% | - | Contact for price | [1] |

Note: Prices are subject to change and may vary based on institutional contracts and current promotions. The listed prices are for reference as of early 2026.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the starting material availability, required scale, purity specifications, and safety considerations.

Overview of Synthetic Pathways

-

Direct Bromination of Anisole: This electrophilic aromatic substitution involves treating anisole with a brominating agent like elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1] A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required to polarize the bromine molecule, enhancing its electrophilicity.[1] While scalable, this method can lead to a mixture of isomers and over-brominated byproducts, necessitating careful control of reaction conditions and subsequent purification.[1]

-

Nucleophilic Aromatic Substitution (SNAAr): A highly effective method starts from 1,3-dibromo-5-nitrobenzene.[3][11] The electron-withdrawing nitro group activates the ring towards nucleophilic attack by methoxide. This route offers excellent regioselectivity.

-

From 3,5-Dibromophenylboronic Acid: A two-step process involving the Miyaura borylation of 1,3,5-tribromobenzene followed by a coupling reaction with a methoxide source can also yield the target compound.[1]

Comparative Analysis of Synthetic Routes

| Method | Typical Yield (%) | Purity (%) | Scalability | Key Advantages/Disadvantages | Source(s) |

| Direct Bromination | 65–75 | 90–95 | High | Cost-effective; potential for isomeric impurities. | [1] |

| SNAAr from Nitro-precursor | ~84 | >98 | Moderate | High purity and regioselectivity; requires nitro-substituted starting material. | [3][11] |

| Suzuki Coupling Route | ~66 | >98 | Moderate | High purity; multi-step process. | [1] |

Workflow for Synthesis via Nucleophilic Aromatic Substitution

The following diagram illustrates the workflow for the synthesis of this compound from 1,3-dibromo-5-nitrobenzene, a reliable method for achieving high purity.

Caption: Role as a scaffold in sequential cross-coupling reactions.

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling. [12][13]Adherence to safety protocols is paramount.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [6][12][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [13]* Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. [13] * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. [13] * Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2) if dust is generated or ventilation is inadequate. [6]* Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [12]

-

Storage

Store in a tightly sealed container in a dry, well-ventilated place. [2][3]Keep locked up and away from incompatible materials such as strong oxidizing agents. [2][12]

Conclusion

This compound is a commercially accessible and synthetically valuable reagent for professionals in drug discovery and chemical research. Its utility is rooted in the strategic placement of two bromine atoms, which allows for sequential and regioselective functionalization to build complex molecular frameworks. While several synthetic routes exist, methods employing nucleophilic aromatic substitution offer a reliable path to high-purity material. Understanding its commercial landscape, synthetic nuances, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.

References

-

This compound - ChemBK. [Link]

-

This compound, 1 X 1 g (675830-1G) - Alkali Scientific. [Link]

-

Safety data sheet - 3-Bromoanisole - ChemDmart. [Link]

-

This compound 97% | 74137-36-3 - MilliporeSigma. [Link]

- Process for the preparation of 4-bromophenyl derivatives - Google P

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. [Link]

-

This compound | C7H6Br2O | CID 11021812 - PubChem. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. [Link]

-

Beyond the Rule of Five: Scouting for Novel Formulation Approaches - opnMe.com. [Link]

-

Benzene, 1,3,5-tribromo- - Organic Syntheses Procedure. [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities - ADMET and DMPK. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 74137-36-3 [m.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 74137-36-3 | TCI AMERICA [tcichemicals.com]

- 6. This compound 97 74137-36-3 [sigmaaldrich.com]

- 7. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 10. aceschem.com [aceschem.com]

- 11. This compound | 74137-36-3 [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Data of 3,5-Dibromoanisole: A Technical Guide for Researchers

Introduction

3,5-Dibromoanisole, also known as 1,3-dibromo-5-methoxybenzene, is a halogenated aromatic ether with the chemical formula C₇H₆Br₂O[1]. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data interpretation and acquisition.

This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signature of this compound. The information presented herein is synthesized from established databases and scientific literature to ensure technical accuracy and trustworthiness.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and two bromine atoms at the meta positions relative to each other. This symmetrical substitution pattern is a key determinant of its spectroscopic properties.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only four distinct signals: one for the methoxy carbon, and three for the aromatic carbons (C1, C2/C6, C3/C5, and C4).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| -OCH₃ | ~56 | Typical for a methoxy group attached to an aromatic ring. |

| C-1 | ~160 | Aromatic carbon attached to the electron-donating oxygen atom. |

| C-3, C-5 | ~123 | Aromatic carbons directly bonded to bromine (ipso-carbons). |

| C-2, C-6 | ~115 | Aromatic carbons ortho to the methoxy group and meta to bromine. |

| C-4 | ~125 | Aromatic carbon para to the methoxy group and ortho to two bromines. |

Note: These are predicted values based on standard substituent effects in ¹³C NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover 0-200 ppm.

-

A 45-degree pulse angle with a relaxation delay of 2 seconds is a good starting point.

-

A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H, δ 77.16 for ¹³C).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3080 | Medium | C-H stretch | Aromatic C-H |

| ~2960, 2840 | Medium | C-H stretch | -OCH₃ group |

| ~1570, 1460 | Strong | C=C stretch | Aromatic ring |

| ~1280, 1040 | Strong | C-O stretch | Aryl-alkyl ether |

| ~840 | Strong | C-H bend (out-of-plane) | 1,3,5-Trisubstituted benzene |

| Below 700 | Strong | C-Br stretch | Aryl bromide |

Data interpreted from the ATR-IR spectrum available on PubChem.[1]

Interpretation:

-

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of a band just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Bands observed below 3000 cm⁻¹ are indicative of the sp³ hybridized C-H bonds in the methoxy group.

-

Aromatic C=C Stretch (~1600-1450 cm⁻¹): The sharp, strong bands in this region are due to the stretching vibrations within the benzene ring, a hallmark of aromatic compounds.

-

C-O Ether Stretch (~1280, 1040 cm⁻¹): Two strong bands are characteristic of an aryl-alkyl ether. The higher wavenumber band is typically the asymmetric C-O-C stretch, while the lower is the symmetric stretch.

-

C-H Out-of-Plane Bending (~840 cm⁻¹): The strong absorption in this region is highly diagnostic for the substitution pattern on the benzene ring, in this case, confirming the 1,3,5-trisubstitution.

-

C-Br Stretch (<700 cm⁻¹): The presence of strong absorptions in the far-IR region is indicative of the carbon-bromine bond stretch.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Molecular Ion Peak:

The molecular formula of this compound is C₇H₆Br₂O, with a monoisotopic mass of approximately 263.88 Da.[1] A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic triplet of peaks for the molecular ion:

-

M peak: Contains two ⁷⁹Br atoms.

-

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (approx.) | Ion Formula | Identity |

| 264, 266, 268 | [C₇H₆⁷⁹Br₂O]⁺, [C₇H₆⁷⁹Br⁸¹BrO]⁺, [C₇H₆⁸¹Br₂O]⁺ | Molecular Ion Cluster (M, M+2, M+4) |

| 249, 251, 253 | [C₆H₃Br₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 185, 187 | [C₇H₆BrO]⁺ | Loss of a bromine radical (•Br) |

| 157, 159 | [C₆H₄Br]⁺ | Loss of •Br and CO |

Interpretation of Fragmentation:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of a Methyl Radical (M-15): Cleavage of the O-CH₃ bond is a common fragmentation pathway for anisoles, leading to a stable dibromophenoxy cation.

-

Loss of a Bromine Radical (M-79/81): Cleavage of a C-Br bond results in a bromo-methoxyphenyl cation.

-

Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) from the phenoxy-type fragments can also occur.

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a standard non-polar column (e.g., DB-5ms).

-

Employ a temperature program, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min. This ensures good separation from any impurities.

-

-

MS Acquisition:

-

Set the EI source energy to 70 eV, the standard for generating reproducible fragmentation patterns.

-

Scan a mass range of m/z 40-350 to ensure capture of the molecular ion and significant fragments.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion cluster and major fragment ions.

IV. Safety and Handling

This compound is classified as toxic if swallowed (H301). It is imperative to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its molecular symmetry. The ¹H NMR spectrum provides a clear picture of the proton environment, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is particularly informative due to the characteristic isotopic pattern of bromine, which provides an unambiguous confirmation of the presence of two bromine atoms in the molecule. This comprehensive guide serves as a valuable resource for the confident identification and characterization of this compound in a research setting.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information . Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. Supporting information . [Link]

-

Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds . The Journal of Physical Chemistry A, 117(3), 661–669. [Link]

-

Oregon State University. 13C NMR Chemical Shift . [Link]

-

Royal Society of Chemistry. Supplementary Information . [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . [Link]

-

ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles . [Link]

-

Jensen, J. O. (2002). Vibrational frequencies and structural determinations of 3,5-dibromo-1,2,4-trithia-3,5-diborolane . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1461–1471. [Link]

-

Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching . Journal of Chemical Education. [Link]

-

Gawinecki, R., et al. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . Molecules, 7(9), 637-649. [Link]

-

Carlucci, C., et al. (2022). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1) . Molbank, 2022(2), M1380. [Link]

-

ACG Publications. Records of Natural Products-SI . [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES . [Link]

Sources

potential applications of 3,5-Dibromoanisole in organic synthesis

An In-Depth Technical Guide to the Applications of 3,5-Dibromoanisole in Organic Synthesis

Abstract

As a readily available and versatile dihalogenated aromatic compound, this compound (C₇H₆Br₂O) has emerged as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—a methoxy group meta to two bromine atoms—provides a powerful platform for constructing complex molecular architectures. The bromine atoms serve as highly effective handles for a suite of transformations, most notably palladium-catalyzed cross-coupling reactions, while the methoxy group modulates the electronic properties of the aromatic ring. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the principal applications of this compound, delving into the mechanistic rationale behind its reactivity and offering field-proven experimental protocols for its deployment in key synthetic operations.

Physicochemical Properties and Strategic Significance

This compound is a white to brown crystalline solid at room temperature.[2][3] Its strategic value in synthesis is rooted in the differential reactivity that can be achieved at its two C-Br bonds and its utility as a rigid scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [4][5] |

| Melting Point | 34-38 °C | |

| Boiling Point | 249.7 °C | |

| Density | 1.823 g/cm³ | |

| Solubility | Soluble in Methanol | [3] |

| CAS Number | 74137-36-3 |

The meta-disposition of the bromine atoms allows for the synthesis of m-terphenyl derivatives and other angular structures that are prevalent in pharmaceuticals and materials science.[2] It serves as a precursor for agrochemicals, biologically active compounds, and pharmaceutical intermediates, including inhibitors of dihydrofolate reductase (DHFR).[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The twin bromine atoms of this compound are ideal leaving groups for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[1][6] This reactivity allows for the sequential and controlled introduction of diverse functionalities.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most utilized transformation involving this compound, enabling the formation of C(sp²)-C(sp²) bonds with organoboron reagents.[6][7] This reaction is fundamental for synthesizing biaryl and polyolefin structures.[7]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, and base is critical for achieving high yields. Modern phosphine ligands, such as those developed by Buchwald (e.g., XPhos), accelerate the transmetalation step and improve overall catalyst efficiency, allowing for lower catalyst loadings while maintaining high yields.[1] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 74137-36-3 [m.chemicalbook.com]

- 4. This compound 97 74137-36-3 [sigmaaldrich.com]

- 5. This compound | C7H6Br2O | CID 11021812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 74137-36-3 [smolecule.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to 3,5-Dibromoanisole: A Versatile Building Block in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromoanisole (DBA) is a synthetically valuable aromatic compound featuring a methoxy group and two bromine atoms arranged in a meta-disposition.[1] This unique substitution pattern, combining the electron-donating methoxy group with two reactive halogen handles, makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly 1,3,5-trisubstituted benzene derivatives.[2][3][4] This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in high-impact chemical transformations including palladium-catalyzed cross-coupling reactions and the formation of pivotal organometallic intermediates. We will dissect the causality behind experimental choices, provide field-tested protocols, and illustrate key workflows to empower researchers in leveraging this powerful building block for applications in pharmaceuticals, materials science, and beyond.[1][5]

Core Characteristics of this compound

At its core, the utility of this compound stems from its distinct physicochemical properties and electronic structure. It presents as a white to light brown crystalline solid, soluble in common organic solvents like methanol and ethers but poorly soluble in water.[6][7] The molecule's reactivity is dictated by the interplay between the activating, ortho-, para-directing methoxy group and the deactivating, electron-withdrawing bromine atoms. This electronic push-pull relationship governs the regioselectivity and feasibility of subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Br₂O | [1][6] |

| Molecular Weight | 265.93 g/mol | [8] |

| Appearance | White to gray or brown solid/crystalline powder | [6][7] |

| Melting Point | 34-38 °C | [6][8] |

| Boiling Point | 249.7 °C | [6][7] |

| Density | 1.823 g/cm³ | [6][7] |

| Solubility | Soluble in Methanol | [6][7] |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [6][7][9] |

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The two bromine atoms on the DBA scaffold serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably one of the most powerful methods for creating biaryl linkages.[10] With this compound, this reaction allows for the sequential or simultaneous replacement of bromine atoms with various aryl or vinyl groups, providing a modular entry into complex polyphenolic ethers and other valuable structures.

Causality in Protocol Design:

-

Catalyst Choice: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The choice of phosphine ligand (e.g., PPh₃, SPhos) is critical; bulky, electron-rich ligands accelerate the rate-determining oxidative addition step and promote the reductive elimination finale.[11][12]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[10][12]

-

Solvent System: Often a mixture of an organic solvent (like toluene or dioxane) and water is used to dissolve both the organic and inorganic reagents.[10]

Caption: General workflow for a Suzuki-Miyaura coupling reaction using this compound.

Field-Proven Protocol: Synthesis of 3-Bromo-5-phenylanisole

-

Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds, reacting this compound with terminal alkynes.[13] This reaction is indispensable for synthesizing aryl alkynes, which are precursors to liquid crystals, pharmaceuticals, and organic materials.[5]

Causality in Protocol Design:

-

Dual Catalyst System: The reaction classically employs a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[13][14]

-

Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent.[14]

Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.

Field-Proven Protocol: Synthesis of 3-Bromo-5-(phenylethynyl)anisole

-

Vessel Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent like degassed triethylamine (NEt₃) or a THF/NEt₃ mixture.

-

Inert Atmosphere: Deoxygenate the solution by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq) and Copper(I) iodide (CuI, 0.04 eq) to the flask under an argon atmosphere.

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated ammonium chloride solution, then brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming aryl-amine bonds.[15] Using this compound, this reaction facilitates the synthesis of diaminophenyl ethers, which are important scaffolds in medicinal chemistry and materials science.

Causality in Protocol Design:

-

Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is commonly used because it is strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but does not compete as a nucleophile.[16]

-